

An In-depth Technical Guide to (1R,2S)-VU0155041: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(1R,2S)-VU0155041	
Cat. No.:	B3027282	Get Quote

(1R,2S)-VU0155041, a significant tool compound in neuroscience research, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease.[2] Allosteric modulation of mGluR4 offers several advantages over orthosteric agonism, including enhanced receptor subtype selectivity and a more nuanced potentiation of the endogenous glutamate signal.[2] VU0155041 has demonstrated efficacy in rodent models of Parkinson's disease, highlighting its potential as a pharmacological tool and a lead compound for drug discovery.[2][3]

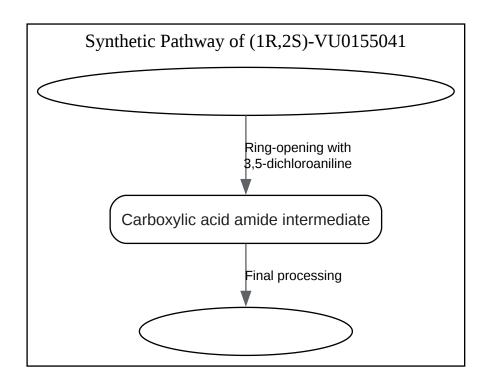
Synthesis of (1R,2S)-VU0155041

The synthesis of **(1R,2S)-VU0155041** is achieved through a concise and efficient route, which has been adapted for parallel synthesis to explore the structure-activity relationship (SAR) of this chemical series.[2][3][4]

Synthetic Pathway



The synthesis commences with the commercially available cis-1,2-cyclohexanedicarboxylic anhydride. The key step involves the ring-opening of the anhydride with an appropriate amine to form a carboxylic acid amide.[2]



Click to download full resolution via product page

Caption: Synthetic route to (1R,2S)-VU0155041.

Experimental Protocol: Synthesis of VU0155041 Analogs[2]

The following protocol is a generalized procedure for the library synthesis of VU0155041 analogs, as described in the literature.

- Amine Addition: To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate solvent (e.g., THF), the desired amine (RR'NH) is added.
- Reaction: The reaction mixture is heated to 55 °C and stirred until the reaction is complete (typically monitored by TLC or LC-MS).



 Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired carboxylic acid amide.

Chemical Properties and Pharmacological Activity

(1R,2S)-VU0155041 is the cis regioisomer of VU0155041 and has been extensively characterized for its activity at mGluR4.[5]

Ouantitative Data

Parameter	Value	Species	Reference
EC50	798 nM	Human mGluR4	[1]
693 nM	Rat mGluR4	[1]	
2.35 μΜ	(partial agonist activity)	[5]	
Purity	≥99% (HPLC)	N/A	
Molecular Weight	316.18 g/mol	N/A	
Molecular Formula	C14H15Cl2NO3	N/A	

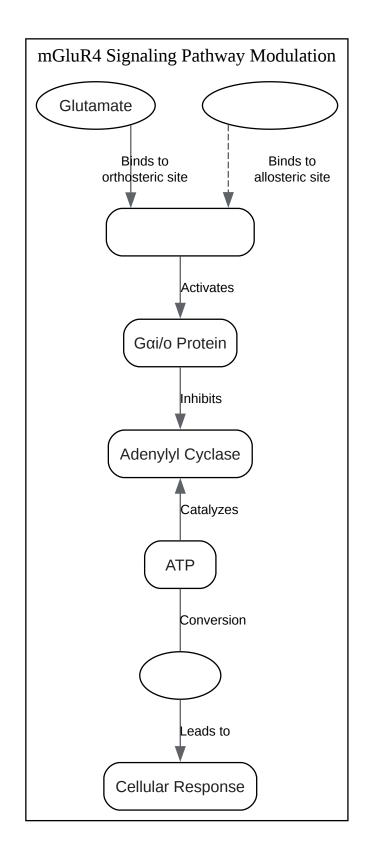
Mechanism of Action

VU0155041 acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site.[5] This binding potentiates the receptor's response to glutamate.[5] It has been shown to induce a concentration-dependent leftward shift in the glutamate concentration-response curve.[6] Interestingly, VU0155041 also exhibits partial agonist activity at mGluR4, meaning it can activate the receptor to a certain degree even in the absence of glutamate.[5]

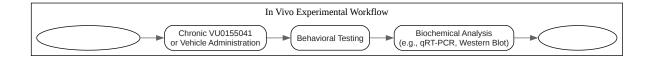
Signaling Pathway

The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potentiation of this pathway by VU0155041 is a key aspect of its mechanism of action.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4):
 Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2S)-VU0155041: Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027282#synthesis-and-chemical-properties-of-1r-2s-vu0155041]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com